
N-(cyclopropylmethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to the nitrogen atom of the pyridine ring. This structural feature imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-2-amine reacts with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
科学的研究の応用
N-(cyclopropylmethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of N-(cyclopropylmethyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
N-(cyclopropylmethyl)pyridin-2-amine can be compared with other similar compounds such as:
Pyridin-2-amine: Lacks the cyclopropylmethyl group, resulting in different reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring, leading to different chemical properties.
N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,10,11) |
InChIキー |
REDQYNYHMYJKGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


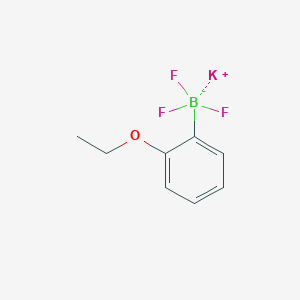

![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
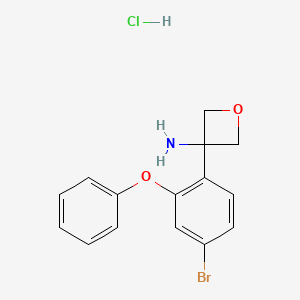

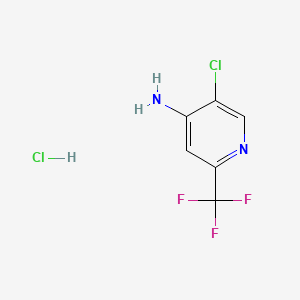
![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
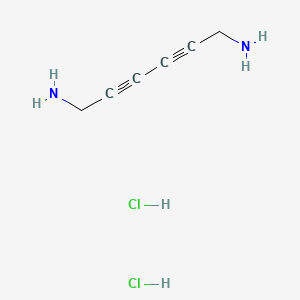
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
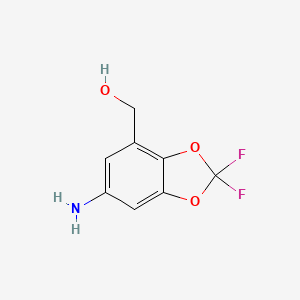

![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
